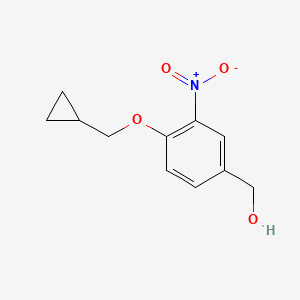

(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol

Übersicht

Beschreibung

(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol, also known as 4-CPMN, is an organic compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 4-CPMN is a versatile compound that has a wide range of applications in the fields of organic synthesis, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

Methanol as an Alternative Fuel

Methanol's Role in Internal Combustion Engines

Methanol is recognized for its potential as an alternative fuel for spark ignition (SI) engines. Due to its properties, methanol requires fewer engine modifications compared to compression ignition (CI) engines when used as a fuel. It has been found that methanol engines operate cleaner and more efficiently, albeit with higher emissions of aldehydes. The review by Kowalewicz highlights the technical, economic, and ecological perspectives of methanol use in transportation, emphasizing the need for further research in optimizing methanol-fueled SI engines (Kowalewicz, 1993).

Hydrogen Production from Methanol

Hydrogen Production Technologies

García et al. provide a comprehensive review of hydrogen production from methanol, focusing on methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The paper discusses catalyst development and reactor technology, highlighting the role of copper-based catalysts and innovative reactor designs like Swiss-roll reactors in enhancing hydrogen production efficiency (García et al., 2021).

Methanol in Environmental Monitoring

Methanol as a Chemical Marker

Jalbert et al. reviewed the use of methanol as a marker for assessing solid insulation condition in power transformers. This application leverages methanol's stability and its generation from oil-immersed insulating papers, demonstrating its utility in monitoring cellulosic insulation degradation (Jalbert et al., 2019).

Methanol Crossover in Fuel Cells

Direct Methanol Fuel Cells (DMFCs)

The challenge of methanol crossover in DMFCs, where methanol permeates from the anode to the cathode, limiting efficiency, is discussed by Heinzel and Barragán. The review underscores the importance of developing methanol-impermeable polymer electrolytes to overcome this barrier (Heinzel & Barragán, 1999).

Eigenschaften

IUPAC Name |

[4-(cyclopropylmethoxy)-3-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-6-9-3-4-11(10(5-9)12(14)15)16-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPFYOMQBVHQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

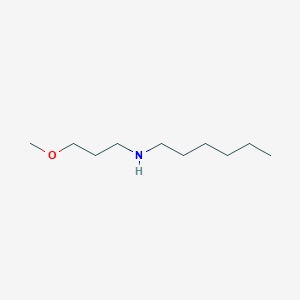

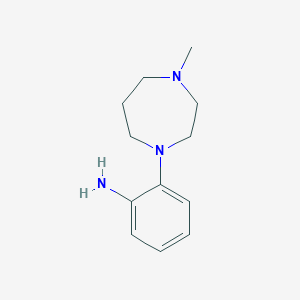

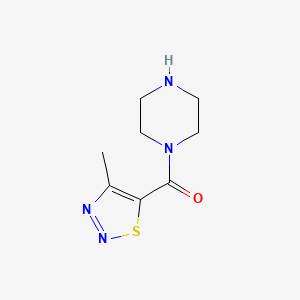

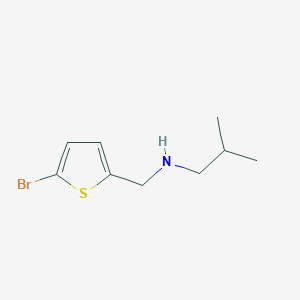

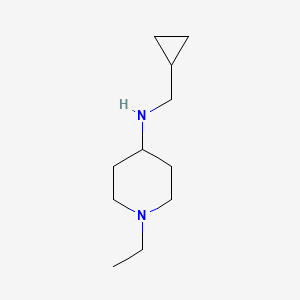

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)

![[1-(Pyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1460782.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B1460785.png)

![N-[(2,4-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1460790.png)

![4-[(2-Pyridinylmethoxy)methyl]aniline](/img/structure/B1460794.png)

![5-(Methylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1460795.png)